Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H11BrN2O2. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse applications in pharmaceutical and chemical research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to have a wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction is often carried out in neutral or weakly basic organic solvents at elevated temperatures . The reaction conditions may vary, but common solvents include N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using similar starting materials and conditions as described above. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Comparison with Similar Compounds
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The presence of the ethyl ester group and the bromine atom at specific positions on the imidazo[1,2-a]pyridine scaffold makes ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .
Biological Activity
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H12Br2N2O2
- Molecular Weight : 343.14 g/mol
- CAS Number : 1119449-00-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown significant antibacterial properties. They inhibit bacterial growth by interfering with essential biochemical pathways.
- Antitumor Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Efficacy
Recent studies have highlighted the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentration (MIC) values indicate potent activity:
Compound | MIC (μM) | Activity Type |
---|---|---|
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 0.07 - 0.14 | Antitubercular |
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | 0.4 - 1.9 | Antitubercular |
These findings suggest that structural modifications can enhance the antimicrobial properties of imidazo[1,2-a]pyridine derivatives .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
VERO (African green monkey kidney) | >128 | |
HeLa (cervical cancer) | <50 | |
MCF-7 (breast cancer) | <20 |
The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with DNA and disruption of cell cycle progression.
Case Study 1: Antitubercular Activity
In a controlled study involving BALB/c mice infected with Mtb H37Rv, treatment with this compound resulted in a significant reduction of bacterial load after four weeks of administration at varying doses (0.4 mg/kg to 10 mg/kg). The results demonstrated a reduction of up to 99.9% in bacterial load at the highest dose .
Case Study 2: Cytotoxicity Profile
A comprehensive cytotoxicity profile was conducted on several human cell lines including neuroblastoma and liver cancer cells. The compound exhibited low cytotoxicity levels (IC50 >10 μM), indicating a favorable safety profile for further development as an antitumor agent .
Properties
IUPAC Name |
ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9;/h4-6H,3H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMMSGXCICNVSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724372 |
Source
|
Record name | Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332588-44-9 |
Source
|
Record name | Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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